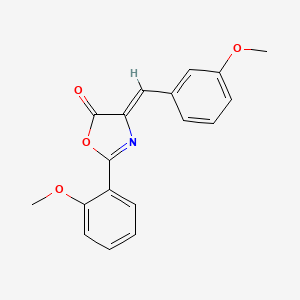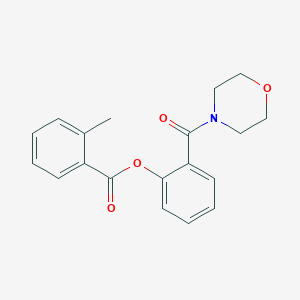
N-(3-acetylphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-pyrazinecarboxamide, commonly referred to as AP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AP-3 is a pyrazinecarboxamide derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of AP-3 is not fully understood, but it is believed to act on various cellular pathways and signaling molecules. AP-3 has been shown to inhibit the activity of certain enzymes and receptors, leading to downstream effects on cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects:
AP-3 exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. AP-3 has also been shown to modulate the levels of various neurotransmitters and cytokines, suggesting a potential role in the regulation of mood and immune function.
実験室実験の利点と制限
One of the main advantages of AP-3 in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, AP-3 can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature. Additionally, further research is needed to fully understand the potential side effects and limitations of AP-3 in different experimental settings.
将来の方向性
There are several potential future directions for research on AP-3. One area of interest is the development of more efficient and scalable synthesis methods for AP-3. Additionally, further studies are needed to fully understand the mechanism of action of AP-3 and its potential applications in different fields, including neurodegenerative diseases, cancer, and autoimmune disorders. Finally, the development of more potent and selective analogs of AP-3 may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of AP-3 involves the reaction of 3-acetylpyridine and 2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization to obtain pure AP-3.
科学的研究の応用
AP-3 has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and immunology. In neuroscience, AP-3 has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, AP-3 has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In immunology, AP-3 has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(3-acetylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFHRFQEFHWUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

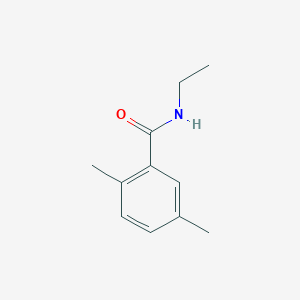
![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)

![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
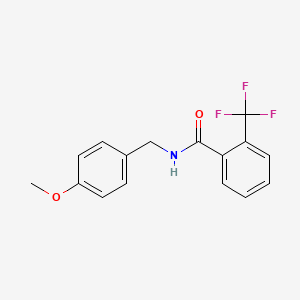
![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
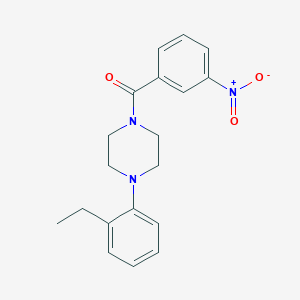
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
